

Spectroscopic Profile of 2,4-Dichloro-5-methoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: **2,4-Dichloro-5-methoxyaniline**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dichloro-5-methoxyaniline** (CAS No. 98446-49-2), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,4-Dichloro-5-methoxyaniline**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.23	Singlet	1H	Ar-H
6.58	Singlet	1H	Ar-H
5.13	Broad Singlet	2H	-NH ₂
3.76	Singlet	3H	-OCH ₃

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in the searched literature	-

Note: Experimentally determined ¹³C NMR data for **2,4-Dichloro-5-methoxyaniline** could not be located in the publicly available literature at the time of this report.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in the searched literature	-	-

Note: Specific, experimentally determined IR absorption peaks for **2,4-Dichloro-5-methoxyaniline** were not available in the searched literature. General expected absorptions for a substituted aniline of this nature would include N-H stretching (around 3300-3500 cm^{-1}), C-H aromatic stretching ($>3000 \text{ cm}^{-1}$), C-N stretching (around 1250-1350 cm^{-1}), and C-O stretching (around 1000-1300 cm^{-1}).

Table 4: Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
191	100	[M] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H NMR spectra for the structural elucidation of **2,4-Dichloro-5-methoxyaniline**.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of **2,4-Dichloro-5-methoxyaniline** was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution was transferred to a standard 5 mm NMR tube.
- The sample was vortexed to ensure homogeneity.

Data Acquisition:

- The NMR spectrometer was tuned and shimmed for the DMSO-d₆ solvent.
- A standard one-dimensional proton NMR experiment was performed.
- Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic compounds, and a relaxation delay of at least 1 second.

Data Processing:

- The resulting Free Induction Decay (FID) was Fourier transformed.
- Phase and baseline corrections were applied to the spectrum.
- Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
- Integration of the signals was performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,4-Dichloro-5-methoxyaniline**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[\[1\]](#)

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal was cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum was collected.
- A small amount of solid **2,4-Dichloro-5-methoxyaniline** was placed directly onto the ATR crystal.
- A pressure arm was applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- The sample was scanned over the mid-IR range (typically 4000-400 cm^{-1}).
- Multiple scans were co-added to improve the signal-to-noise ratio.

Data Processing:

- The resulting spectrum was baseline corrected.
- Peak positions (in wavenumbers, cm^{-1}) and their relative intensities were identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,4-Dichloro-5-methoxyaniline**.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction:

- A dilute solution of **2,4-Dichloro-5-methoxyaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.
- The sample was introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

- The sample was ionized using a standard electron energy of 70 eV.
- The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

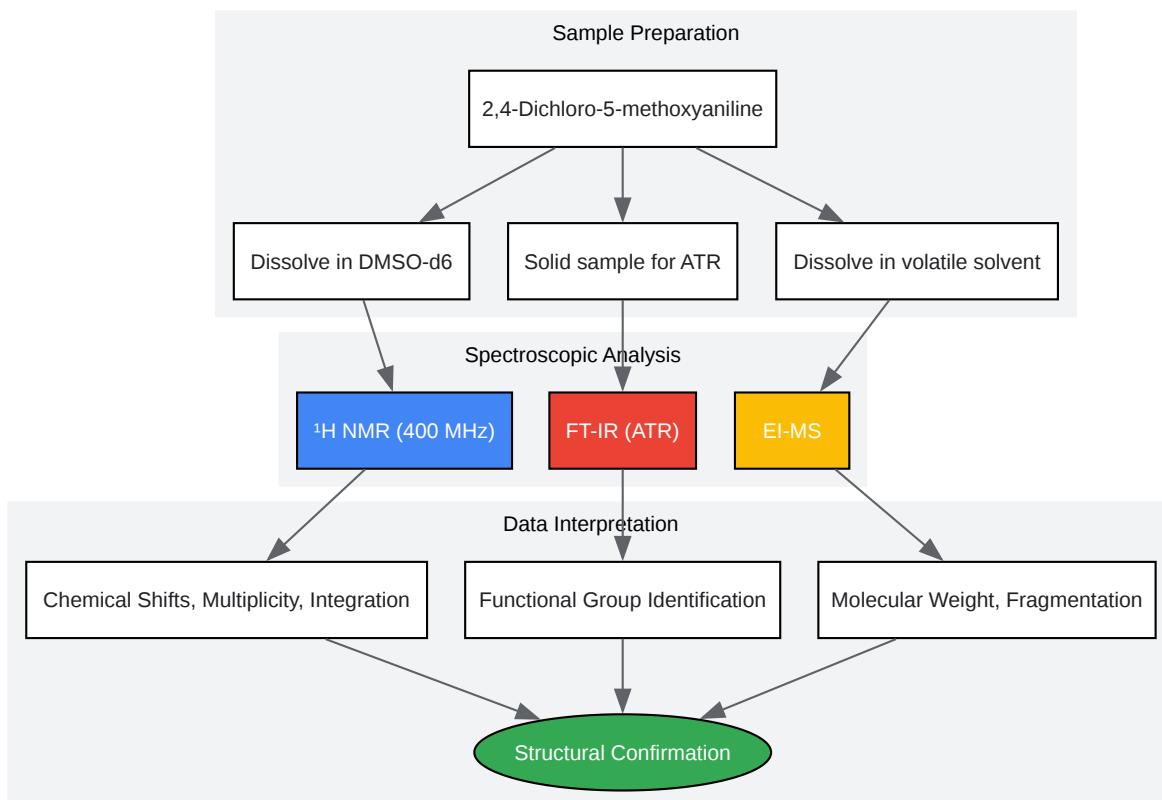
Data Processing:

- The resulting mass spectrum was plotted as relative abundance versus m/z.
- The molecular ion peak ($[M]^+$) was identified.[\[2\]](#)

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,4-Dichloro-5-methoxyaniline**.



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Caption: Workflow for the spectroscopic characterization of **2,4-Dichloro-5-methoxyaniline**.

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References

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